Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Des-Ethynyl and Des-Cyano Analogs
The target compound’s computed XLogP3-AA of 1.5 is substantially lower than that of des-cyano N‑(1H‑pyrazol‑1‑ylmethyl)-4-ethynylbenzamide (estimated XLogP3‑AA ≈ 2.1) and higher than that of the des-ethynyl analog N‑(cyano(1H‑pyrazol‑1‑yl)methyl)benzamide (estimated XLogP3‑AA ≈ 0.9). This intermediate lipophilicity may confer a distinct balance between membrane permeability and aqueous solubility relevant to both cellular assays and formulation development.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | N-(1H-pyrazol-1-ylmethyl)-4-ethynylbenzamide (estimated XLogP3-AA ≈ 2.1); N-(cyano(1H-pyrazol-1-yl)methyl)benzamide (estimated XLogP3-AA ≈ 0.9) |
| Quantified Difference | Δ ≈ −0.6 log units (more polar than des-cyano analog); Δ ≈ +0.6 log units (more lipophilic than des-ethynyl analog) |
| Conditions | In silico prediction using XLogP3 algorithm; no experimental log P data were found in the accessed sources. |
Why This Matters
Lipophilicity differences of this magnitude can translate into significant shifts in membrane permeability and metabolic stability profiles, making direct substitution with a close analog inadvisable without experimental confirmation.
- [1] PubChem Compound Summary for CID 13937076, N-(Cyano(1H-pyrazol-1-yl)methyl)-4-ethynylbenzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/111780-49-5 (accessed 2026-05-10). View Source
